

# Application Notes and Protocols for the Total Synthesis of (+)-Crocacin C

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## Compound of Interest

Compound Name: *Crocacin C*

Cat. No.: *B1236909*

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These application notes provide a comprehensive overview of the various strategies employed for the total synthesis of (+)-**Crocacin C**, a natural product with notable biological activities. The document outlines key synthetic approaches, presents comparative quantitative data, details experimental protocols for pivotal reactions, and includes visualizations of the synthetic strategies.

## Overview of Synthetic Strategies

The total synthesis of (+)-**Crocacin C** has been accomplished through several distinct and innovative strategies. These approaches vary in their efficiency, convergency, and the key reactions utilized to construct the target molecule. The primary strategies that have been successfully employed are:

- **Convergent Synthesis via Stille Cross-Coupling:** This approach involves the synthesis of two advanced fragments of the molecule which are then joined together in a key Stille cross-coupling reaction to form the (E,E)-dienamide moiety. This strategy allows for the independent synthesis and optimization of the fragments before their crucial union.<sup>[1][2]</sup>
- **Asymmetric  $\delta$ -Stannylcrotylboration:** A highly concise and enantioselective route has been developed that hinges on a mismatched double asymmetric  $\delta$ -stannylcrotylboration reaction. This powerful method establishes critical stereocenters with high control and leads to a very short overall synthesis.<sup>[3][4][5][6]</sup>

- **Protecting-Group-Free Synthesis via Enzymatic Desymmetrization:** An elegant and efficient strategy that avoids the use of protecting groups, thereby shortening the synthetic sequence. A key step involves the enzymatic desymmetrization of a meso-diol to install the required stereochemistry, followed by a one-pot hydrostannylation/Stille coupling to complete the carbon skeleton.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Protecting-Group-Free Synthesis from a Chiral Pool:** This strategy also forgoes the use of protecting groups and commences from a commercially available chiral starting material, Evans' chiral propionimide. This approach provides a direct and efficient route to the target molecule.[\[10\]](#)[\[11\]](#)

## Quantitative Data Comparison

The following table summarizes the quantitative data for the different total synthesis strategies of (+)-**Crocacin C**, allowing for a direct comparison of their efficiencies.

Synthetic Strategy	Key Features & Starting Material	Longest Linear Sequence	Overall Yield	Reference
Convergent Stille Coupling	Stille cross-coupling of a vinyl stannane and a vinyl iodide.	15 steps	16%	[2]
Asymmetric $\delta$ -Stannylcrotylboration	Mismatched double asymmetric $\delta$ -stannylcrotylboration from commercially available precursors.	7 steps	Not explicitly stated	[3][4][5][6]
Protecting-Group-Free (Enzymatic)	Enzymatic desymmetrization of a meso-diol.	11 steps	22.3%	[7][8]
Protecting-Group-Free (Chiral Pool)	Commencing from Evans' chiral propionimide.	10 steps	5%	[10][11]

## Experimental Protocols for Key Reactions

Detailed experimental protocols for the key transformations in the synthesis of (+)-**Crocacin C** are provided below. These protocols are based on reported literature and are intended to serve as a guide for researchers.

### Stille Cross-Coupling for (E,E)-Dienamide Formation

This protocol describes the palladium-catalyzed cross-coupling of a vinyl iodide and a vinyl stannane to construct the diene system in (+)-**Crocacin C**. [1][2]

## Materials:

- Vinyl iodide fragment
- Vinyl stannane fragment
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Anhydrous N,N-Dimethylformamide (DMF)
- Argon or Nitrogen atmosphere

## Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve the vinyl iodide (1.0 equiv) and the vinyl stannane (1.2 equiv) in anhydrous DMF.
- To this solution, add Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 equiv).
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

## Asymmetric $\delta$ -Stannylcrotylboration

This protocol outlines the key stereochemistry-defining step in a highly efficient synthesis of (+)-**Crocacin C**.<sup>[3][4][5][6]</sup>

## Materials:

- Chiral aldehyde intermediate

- (S)-E- $\delta$ -stannylcrotylborane reagent
- Anhydrous Toluene
- Anhydrous Methanol
- Argon or Nitrogen atmosphere

#### Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve the chiral aldehyde (1.0 equiv) in anhydrous toluene.
- Cool the solution to -78 °C.
- Add the (S)-E- $\delta$ -stannylcrotylborane reagent (1.5 equiv) dropwise to the cooled solution.
- Stir the reaction mixture at -78 °C for the specified time as determined by reaction monitoring.
- Quench the reaction by the addition of anhydrous methanol.
- Allow the mixture to warm to room temperature and then concentrate under reduced pressure.
- Purify the resulting product, which contains the newly formed stereocenters and a vinyl stannane moiety ready for subsequent transformations, by flash column chromatography.

## Enzymatic Desymmetrization of a meso-Diol

This protocol details the enzymatic acylation for the enantioselective synthesis of a key chiral intermediate.<sup>[7][8]</sup>

#### Materials:

- meso-diol substrate
- Lipase from *Rhizomucor miehei*

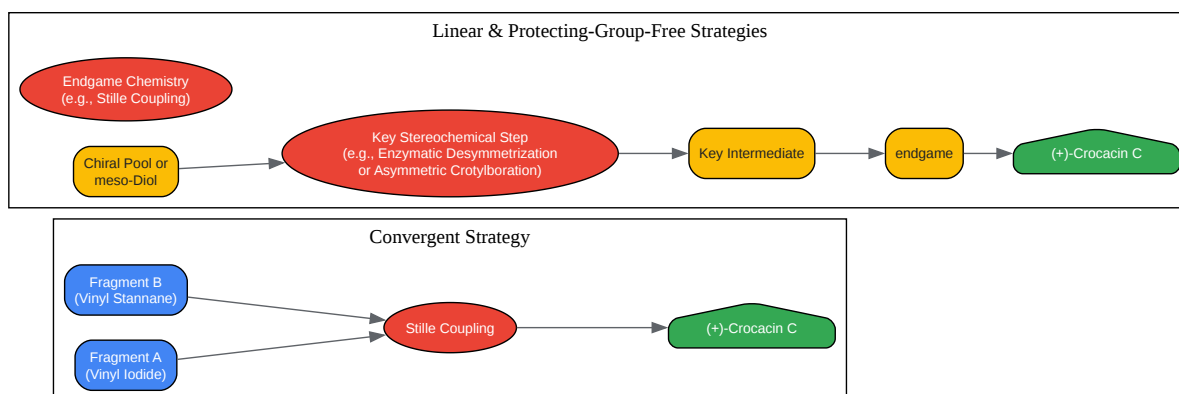
- Vinyl acetate
- Anhydrous Diisopropyl ether
- Molecular sieves

#### Procedure:

- To a suspension of the meso-diol (1.0 equiv) and powdered 4 Å molecular sieves in anhydrous diisopropyl ether, add vinyl acetate (2.0 equiv).
- Add the lipase from *Rhizomucor miehei* (a specified catalytic amount).
- Stir the suspension at room temperature, monitoring the conversion by TLC or gas chromatography (GC).
- Once the desired conversion is reached, filter off the enzyme and molecular sieves.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography to separate the chiral monoacetate from the unreacted diol and diacetate.

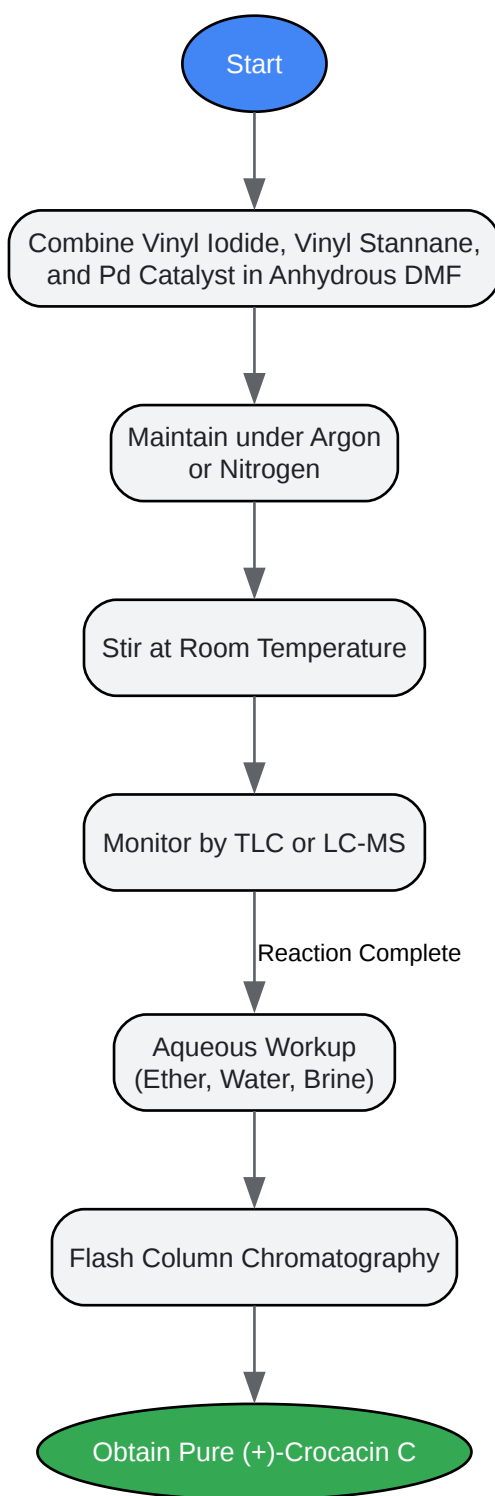
## Visualizations

The following diagrams illustrate the overarching synthetic strategies and workflows discussed.



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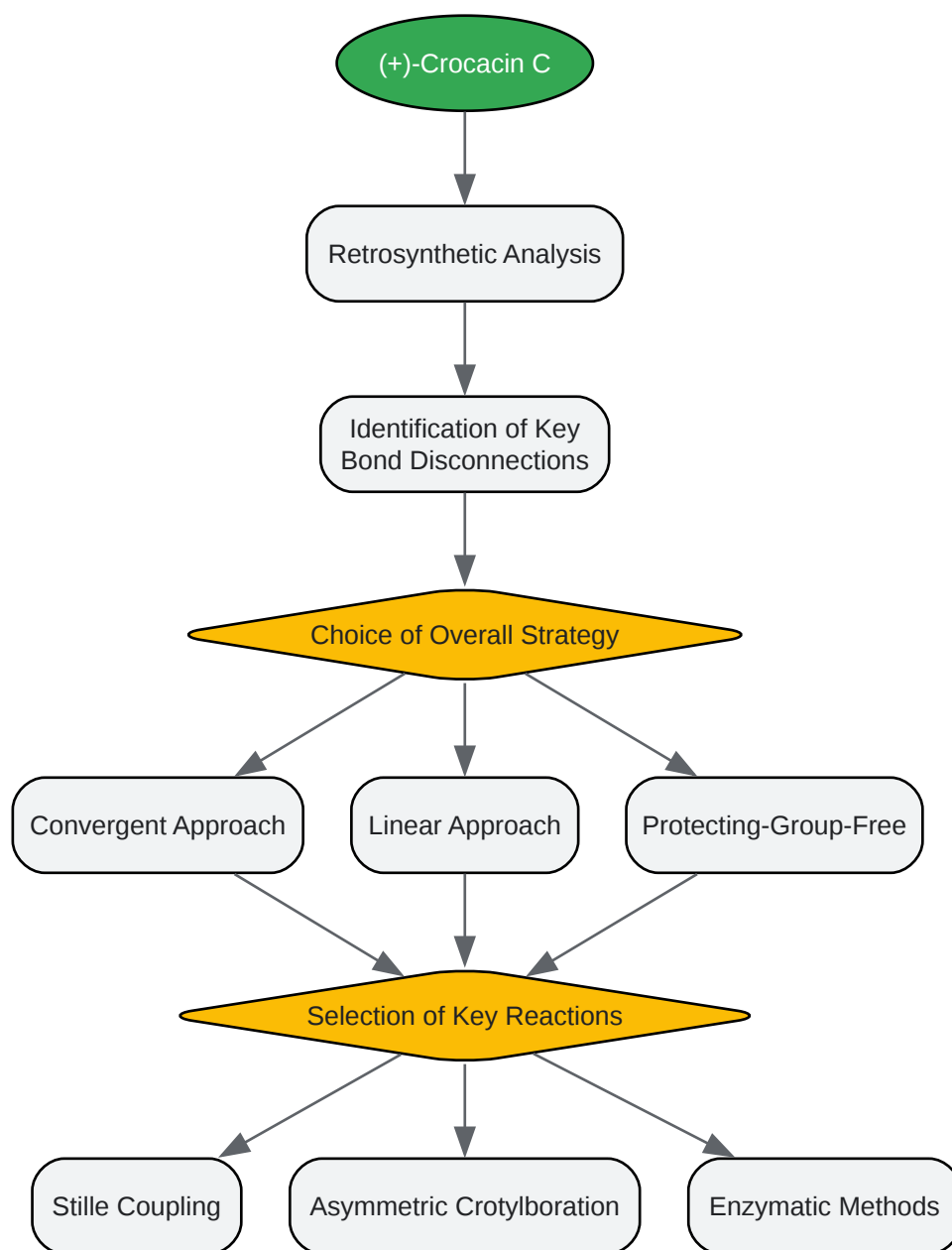
Caption: High-level overview of convergent versus linear/protecting-group-free strategies.



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Caption: A typical experimental workflow for the Stille cross-coupling reaction.





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Caption: Logical relationships in the strategic planning of (+)-**Crocacin C** total synthesis.

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